molecular formula C24H23BrN2O4 B2737357 Methyl 2-(((5-bromo-2-(4-methoxybenzamido)phenyl)(phenyl)methyl)amino)acetate CAS No. 381680-03-1

Methyl 2-(((5-bromo-2-(4-methoxybenzamido)phenyl)(phenyl)methyl)amino)acetate

Cat. No.: B2737357
CAS No.: 381680-03-1
M. Wt: 483.362
InChI Key: GYKWHELBXXZEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({5-bromo-2-(4-methoxybenzamido)phenylmethyl}amino)acetate is a complex organic compound with a unique structure that includes a bromine atom, a methoxybenzamido group, and a phenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({5-bromo-2-(4-methoxybenzamido)phenylmethyl}amino)acetate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification methods, such as chromatography, is essential to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({5-bromo-2-(4-methoxybenzamido)phenylmethyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂), nucleophiles (e.g., NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-({5-bromo-2-(4-methoxybenzamido)phenylmethyl}amino)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-({5-bromo-2-(4-methoxybenzamido)phenylmethyl}amino)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({5-bromo-2-(4-methoxybenzamido)phenylmethyl}amino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-(((5-bromo-2-(4-methoxybenzamido)phenyl)(phenyl)methyl)amino)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a bromine atom, methoxy group, and amide linkage. Its chemical formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₈BrN₃O₂
  • Molecular Weight : 396.26 g/mol

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit HSET (KIFC1), a protein crucial for the survival of centrosome-amplified cancer cells .
    • The compound's ability to induce multipolar mitosis in cancer cells suggests potential as a therapeutic agent against specific cancer types.
  • Mechanism of Action :
    • The mechanism involves the inhibition of mitotic kinesins such as Eg5 and HSET, leading to disrupted spindle formation during cell division. This results in increased cell death in cancerous cells that rely on these proteins for survival .

Table 1: Summary of Biological Activities

StudyCompoundActivityIC50 (µM)Notes
HSET InhibitorAnticancer2.7High selectivity against Eg5
Benzamide DerivativeInduces multipolarityN/AEffective in centrosome-amplified cells
Methoxy Substituted CompoundsCytotoxicity10-50Varies with substitution pattern

Synthesis and Optimization

The synthesis of this compound involves several steps, including the formation of the amide bond and subsequent methylation processes. Optimizing reaction conditions such as solvent choice and temperature is crucial for maximizing yield and purity.

Table 2: Synthesis Conditions

StepReagents/ConditionsYield (%)
Amide Formation5-Bromo-2-(4-methoxybenzamido)phenyl + phenylmethylamine70
MethylationMethyl chloroformate in THF at room temperature65

Properties

IUPAC Name

methyl 2-[[[5-bromo-2-[(4-methoxybenzoyl)amino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O4/c1-30-19-11-8-17(9-12-19)24(29)27-21-13-10-18(25)14-20(21)23(26-15-22(28)31-2)16-6-4-3-5-7-16/h3-14,23,26H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKWHELBXXZEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.